molecular formula C25H23N7O B10913411 1,3-dimethyl-6-(4-methylphenyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-(4-methylphenyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913411
M. Wt: 437.5 g/mol
InChI Key: OBSQPGNEWXTSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including pyrazole, pyridine, and triazole rings. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the carboxamide group under specific conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the aromatic rings .

Scientific Research Applications

1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C25H23N7O

Molecular Weight

437.5 g/mol

IUPAC Name

1,3-dimethyl-6-(4-methylphenyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H23N7O/c1-16-4-8-19(9-5-16)22-12-21(23-17(2)30-31(3)24(23)29-22)25(33)28-20-10-6-18(7-11-20)13-32-15-26-14-27-32/h4-12,14-15H,13H2,1-3H3,(H,28,33)

InChI Key

OBSQPGNEWXTSOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.